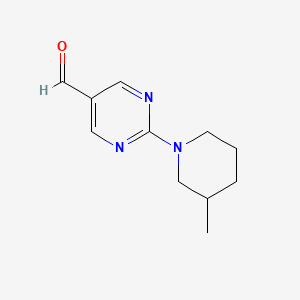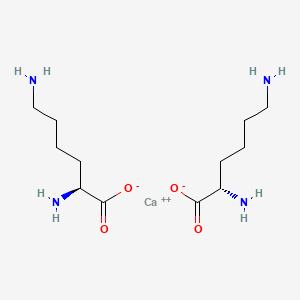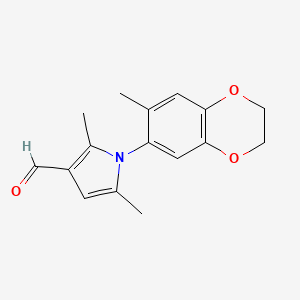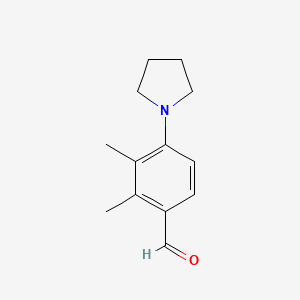
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde” is a chemical compound with a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol1. It is a pyrimidine derivative that has gained immense interest in various fields of research and industry due to its unique properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde”. However, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions and requires a high level of expertise in organic chemistry.Molecular Structure Analysis
The molecular structure of “2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde” is defined by its molecular formula, C11H15N3O21. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted with a methyl group at the 3-position1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde”. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde”, the molecular formula is C11H15N3O2 and the molecular weight is 221.26 g/mol1. Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A synthetic protocol for symmetrical 1,2-bis(pyridine-2/3/4-yl)methyldiselanes using pyridine-2/3/4-carbaldehyde has been developed. This process avoids the use of highly toxic hydrogen selenide and includes the reductive selenation of pyridine-2/3/4-carbaldehyde with sodium hydrogen selenide in the presence of piperidine hydrochloride, followed by NaBH4 reduction under mild conditions (Bhasin et al., 2015).
Chemical Reactions and Interactions
- The compound has been involved in various chemical reactions, such as the formation of 2-amino-1-azaazulene-3-carbaldehyde through a reaction with pyridine and piperidine, leading to derivatives upon further reactions (Abe et al., 1992).
- Studies have shown the synthesis of pyrimidine derivatives with potential applications in medicine and other fields. These include the synthesis of 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide (Rathod & Solanki, 2018).
Antimicrobial and Inhibitory Properties
- Some piperidine derivatives, including those related to the chemical , have shown potential as corrosion inhibitors, particularly in the prevention of iron corrosion. This is supported by studies on adsorption and corrosion inhibition properties of certain piperidine derivatives (Kaya et al., 2016).
- A study on the synthesis and antimicrobial activity of various (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones indicated good antimicrobial activity against certain bacterial and fungal strains (Ashok et al., 2014).
Molecular Dynamic Simulation Studies
- Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion, highlighting the importance of this compound in corrosion science (Kaya et al., 2016).
Safety And Hazards
The safety and hazards associated with “2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde” are not clearly stated in the available resources. It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds for research purposes.
Direcciones Futuras
The future directions for research on “2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carbaldehyde” are not clearly stated in the available resources. However, given its unique properties, it could be of interest in various fields of research and industry1.
Propiedades
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-3-2-4-14(7-9)11-12-5-10(8-15)6-13-11/h5-6,8-9H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWJFOFMSYFRAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215988 |
Source


|
| Record name | 2-(3-Methyl-1-piperidinyl)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde | |
CAS RN |
883543-54-2 |
Source


|
| Record name | 2-(3-Methyl-1-piperidinyl)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methyl-1-piperidinyl)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)




![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)





